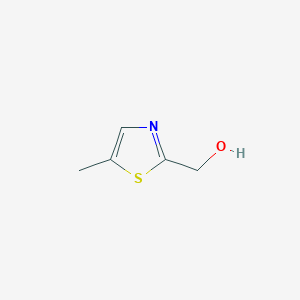

5-Methyl-2-thiazolemethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4-2-6-5(3-7)8-4/h2,7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKAOFJDCPNWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593461 | |

| Record name | (5-Methyl-1,3-thiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202932-04-5 | |

| Record name | (5-Methyl-1,3-thiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1,3-thiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methyl-2-thiazolemethanol basic properties

An In-depth Technical Guide to 5-Methyl-2-thiazolemethanol: Properties, Synthesis, and Isomeric Context

Abstract

This technical guide provides a detailed examination of this compound, a heterocyclic alcohol. A critical challenge in the study of this compound is its frequent confusion with its structural isomer, 4-Methyl-5-thiazoleethanol (CAS 137-00-8), which is a well-documented and commercially significant flavor and fragrance component. This guide clarifies the distinct identity of this compound, presents its core physicochemical properties based on theoretical principles and available data, outlines plausible synthetic routes, and places the compound in its proper chemical context. The objective is to provide researchers and drug development professionals with a foundational understanding of this specific molecule, while proactively addressing the data scarcity and potential for isomeric misidentification.

Chemical Identity and Structure

This compound is a substituted thiazole ring bearing a methyl group at the C5 position and a hydroxymethyl group at the C2 position. Its structural and chemical identity is distinct from its more common isomers.

A significant point of caution for researchers is the prevalence of data for 4-Methyl-5-thiazoleethanol (also known as Sulfurol), which has a different substitution pattern (methyl at C4, hydroxyethyl at C5) and, consequently, different properties and applications.[1][2] Most commercial listings and much of the scientific literature under similar-sounding names refer to this latter compound.

The fundamental identifiers for the target compound, this compound, are summarized below.

| Property | Value | Source |

| IUPAC Name | (5-Methyl-1,3-thiazol-2-yl)methanol | IUPAC Nomenclature |

| Molecular Formula | C₅H₇NOS | Calculated |

| Molecular Weight | 129.18 g/mol | Calculated |

| CAS Number | Not consistently available in major databases. | N/A |

| Synonyms | 5-Methyl-2-(hydroxymethyl)thiazole | N/A |

Physicochemical and Spectroscopic Profile

Experimental data for this compound is not widely published. However, based on the principles of organic chemistry and data from analogous structures, we can predict its key characteristics.

Predicted Physicochemical Properties

| Property | Predicted Value / Description | Rationale |

| Appearance | Colorless to pale yellow liquid or low-melting solid. | Typical for small heterocyclic alcohols. |

| Boiling Point | Higher than 5-methylthiazole (141 °C) due to hydrogen bonding from the -OH group. | Intermolecular forces increase boiling point. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, chloroform) and moderately soluble in water.[3] | The hydroxyl group imparts polarity and allows for hydrogen bonding with water. |

Theoretical Spectroscopic Data

A definitive experimental spectrum is not publicly available. The following are predicted key signals essential for the identification of the molecule during synthesis or analysis.

-

¹H NMR:

-

-CH₃ (C5-methyl): A singlet expected around δ 2.3-2.5 ppm.

-

-CH₂OH (C2-hydroxymethyl): A singlet expected around δ 4.6-4.9 ppm. This signal's integration should correspond to two protons.

-

-OH (hydroxyl): A broad singlet with a variable chemical shift, which would exchange upon addition of D₂O.

-

C4-H (thiazole ring proton): A singlet expected around δ 7.5-7.7 ppm. The absence of a proton at C5 simplifies the spectrum, leaving only the C4 proton signal in the aromatic region of the thiazole ring.

-

-

¹³C NMR:

-

-CH₃: ~12-15 ppm

-

-CH₂OH: ~60-65 ppm

-

C4: ~138-142 ppm

-

C5: ~128-132 ppm

-

C2: ~165-170 ppm (carbon bearing the hydroxymethyl group)

-

-

Infrared (IR) Spectroscopy:

-

O-H stretch: A strong, broad band around 3300-3400 cm⁻¹.

-

C-H stretch (aliphatic): Bands around 2850-2960 cm⁻¹.

-

C=N stretch (thiazole ring): A characteristic absorption near 1650-1670 cm⁻¹.[4]

-

C-O stretch (primary alcohol): A strong band around 1050-1080 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion [M]⁺: Expected at m/z = 129.

-

Key Fragment: Loss of the hydroxyl group or formaldehyde, leading to a prominent fragment at m/z = 98 ([M-CH₂OH]⁺) or m/z = 99 ([M-CH₂O]⁺), corresponding to the 5-methylthiazolyl cation.

-

Synthesis and Methodology

While no standardized, published protocol for this compound is readily available, its synthesis can be approached through established organometallic or reduction pathways starting from 5-methylthiazole. The most plausible route involves the functionalization of the C2 position.

Proposed Synthetic Route: Lithiation and Electrophilic Quench

The proton at the C2 position of a thiazole ring is significantly more acidic than other ring protons, allowing for selective deprotonation with a strong base followed by reaction with an electrophile.

Workflow:

-

Deprotonation: 5-methylthiazole is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (-78 °C). A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise to generate the 2-lithio-5-methylthiazole intermediate.

-

Electrophilic Quench: Anhydrous formaldehyde gas or a paraformaldehyde slurry is introduced to the reaction mixture. The nucleophilic lithiated intermediate attacks the electrophilic carbonyl carbon.

-

Aqueous Workup: The reaction is quenched with a mild acid (e.g., saturated ammonium chloride solution) to neutralize the base and protonate the resulting alkoxide, yielding the final product, this compound.

-

Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate), dried, and purified, typically via silica gel column chromatography.

Caption: Proposed synthesis of this compound.

Applications and Biological Relevance

Due to the scarcity of specific research, the applications of this compound are not well-defined. However, the thiazole moiety is a recognized pharmacophore present in many biologically active compounds and approved drugs, including Vitamin B1 (Thiamine), the anti-HIV drug Ritonavir, and various anti-inflammatory agents.[5]

Potential areas for future investigation include:

-

Drug Discovery: As a novel building block for creating libraries of thiazole-containing compounds for screening against various biological targets.

-

Flavor and Fragrance: While its isomer is well-known for meaty and nutty notes, the organoleptic properties of this compound have not been described.[6] Its unique structure may yield a different and potentially valuable sensory profile.

-

Materials Science: Thiazole derivatives have been used to create functionalized composite materials, such as for the selective adsorption of metal ions.[5]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) exists for this compound. Standard laboratory precautions for handling novel chemical intermediates should be followed. Based on analogous structures like 5-thiazolylmethanol, the compound should be considered a potential irritant, particularly to the eyes.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere to prevent oxidation.

Conclusion

This compound is a structurally precise but scientifically obscure member of the thiazole family. This guide establishes its fundamental chemical identity and distinguishes it from its far more common isomer, 4-Methyl-5-thiazoleethanol. While experimental data remains sparse, this document provides a robust theoretical framework for its properties and a plausible, detailed pathway for its chemical synthesis. For researchers in medicinal chemistry and materials science, this compound represents an unexplored building block with potential for novel applications, warranting further investigation to fully characterize its physical and biological profile.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1136, 4-Methyl-5-(2-hydroxyethyl)thiazole. Retrieved from [Link]

-

NIST. (n.d.). 5-Thiazoleethanol, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763216, 5-Thiazolylmethanol. Retrieved from [Link]

- Google Patents. (n.d.). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Methyl-5-thiazoleethanol in Creating Authentic Food Flavors. Retrieved from [Link]

Sources

- 1. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Thiazoleethanol, 4-methyl- [webbook.nist.gov]

- 3. 5-Hydroxymethylthiazole | 38585-74-9 [chemicalbook.com]

- 4. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]

- 5. 5-(2-Hydroxyethyl)-4-methylthiazole: Applications in Medicinal Chemistry and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 6. 5-Thiazolylmethanol | C4H5NOS | CID 2763216 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 5-Methyl-2-thiazolemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-thiazolemethanol (CAS No. 202932-04-5) is a heterocyclic alcohol that serves as a critical structural motif and versatile intermediate in synthetic organic chemistry. Possessing a methyl-substituted thiazole ring—a privileged scaffold in medicinal chemistry—this compound offers a reactive hydroxyl group poised for diverse chemical transformations. Its utility is most pronounced in the construction of complex molecular architectures, particularly in the development of novel therapeutic agents and other biologically active compounds. This guide provides a comprehensive overview of its chemical properties, outlines a robust synthesis protocol, details methods for analytical characterization, and discusses its applications as a strategic building block in research and drug discovery.

Physicochemical Properties and Safety Profile

This compound is a yellow solid or liquid with a molecular weight of 129.18 g/mol .[1] It is essential for researchers to be cognizant of its chemical characteristics and handling requirements to ensure safe and effective utilization in the laboratory.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 202932-04-5 | |

| Molecular Formula | C₅H₇NOS | |

| Molecular Weight | 129.18 g/mol | [1] |

| Physical Form | Yellow Solid or Liquid | [1] |

| Purity | Typically ≥95% | |

| Storage Conditions | 2-8°C, Sealed in dry, inert atmosphere | [1] |

| InChI Key | BWKAOFJDCPNWEC-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CN=C(CO)S1 | |

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

GHS Hazard Profile:

-

Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Synthesis and Mechanism

The most direct and reliable method for the synthesis of this compound is the selective reduction of its corresponding aldehyde, 5-methyl-1,3-thiazole-2-carbaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones, which prevents over-reduction or undesired side reactions with the thiazole ring.[2]

Reaction Rationale and Causality

The synthesis hinges on the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

-

Choice of Reducing Agent: Sodium borohydride is preferred over stronger reducing agents like lithium aluminum hydride (LAH). While LAH would also be effective, its higher reactivity necessitates stricter anhydrous conditions and can lead to side reactions. NaBH₄ is operationally simpler, safer to handle, and compatible with protic solvents like methanol or ethanol, which are excellent for dissolving both the substrate and the reagent.[2][3]

-

Solvent System: A mixture of methanol (MeOH) and a less reactive co-solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is often ideal. Methanol serves to activate the NaBH₄ and protonate the resulting alkoxide intermediate, while the co-solvent ensures complete dissolution of the starting aldehyde.[2]

-

Temperature Control: The reaction is initiated at 0°C (ice bath) to moderate the initial exothermic release of hydrogen gas and ensure controlled reduction. Allowing the reaction to proceed to completion at room temperature is standard practice.[2]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard organic chemistry methods for the reduction of heterocyclic aldehydes.[2][4][5]

-

Preparation: To a round-bottomed flask equipped with a magnetic stir bar, add 5-methyl-1,3-thiazole-2-carbaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent mixture, such as 1:1 Methanol/THF (approx. 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5°C.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.2-1.5 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the initial effervescence and exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄. Safety Note: Quenching is an exothermic process that releases hydrogen gas.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude product, this compound, can be further purified by silica gel column chromatography if necessary to yield a product of ≥95% purity.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile building block. The thiazole ring is a bioisostere of various functional groups and is present in numerous FDA-approved drugs, where it often participates in crucial hydrogen bonding or metal chelation interactions with biological targets.

Role as a Key Intermediate

The primary hydroxyl group is a synthetic handle that can be readily converted into other functional groups, making it an ideal precursor for creating libraries of related compounds for structure-activity relationship (SAR) studies.

-

Conversion to Halides: The alcohol can be converted to the corresponding chloride, 2-(chloromethyl)-5-methylthiazole, using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This halide is a potent electrophile, ready for nucleophilic substitution reactions to introduce amines, ethers, thioethers, and other functionalities.

-

Oxidation to Aldehyde: Controlled oxidation can revert the alcohol back to the aldehyde, which is useful if the aldehyde is required for subsequent reactions like Wittig olefination or reductive amination.

-

Ester and Ether Formation: Standard esterification or Williamson ether synthesis protocols can be applied to attach a wide variety of side chains, which is a common strategy in medicinal chemistry to modulate properties like solubility, cell permeability, and metabolic stability.

Logical Pathway for Derivative Synthesis

Caption: Synthetic utility of this compound.

Analytical and Quality Control

Ensuring the identity and purity of this compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Table 2: Analytical Characterization Methods

| Technique | Expected Results | Purpose |

|---|---|---|

| ¹H NMR | Signals corresponding to the thiazole ring proton, the methylene (-CH₂-) protons, and the methyl (-CH₃) protons with appropriate chemical shifts and splitting patterns. | Confirms molecular structure and proton environment. |

| ¹³C NMR | Resonances for all five unique carbon atoms in the molecule. | Confirms carbon backbone and functional groups. |

| Mass Spec (MS) | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight (129.18). | Confirms molecular weight and provides fragmentation data. |

| Infrared (IR) | A broad absorption band in the 3200-3600 cm⁻¹ region (O-H stretch), and C-H, C=N, C-S stretches characteristic of the thiazole ring. | Confirms the presence of key functional groups (hydroxyl, aromatic ring). |

| HPLC/GC | A single major peak indicating high purity (typically >95%). | Quantifies purity and detects impurities. |

Representative Spectroscopic Data (Predicted)

While experimental spectra are the gold standard, computational predictions provide a valuable reference for characterization. The following data is predicted and should be used for illustrative purposes.

-

Predicted ¹H NMR (500 MHz, CDCl₃): δ (ppm) ~7.2-7.4 (s, 1H, thiazole C4-H), ~4.8-5.0 (s, 2H, -CH₂OH), ~2.4-2.6 (s, 3H, -CH₃), ~2.0-3.0 (br s, 1H, -OH).

-

Predicted IR (ATR): ν (cm⁻¹) ~3350 (br, O-H), ~2920 (C-H), ~1550 (C=N), ~1430 (C-H bend), ~1050 (C-O).

Conclusion

This compound is more than a simple chemical reagent; it is a strategic intermediate that provides chemists with efficient access to the medicinally significant methyl-thiazole scaffold. Its straightforward synthesis via aldehyde reduction and the versatile reactivity of its hydroxyl group make it an indispensable tool for generating novel molecular entities. A thorough understanding of its properties, synthesis, and analytical profile, as outlined in this guide, empowers researchers to fully leverage its potential in the rational design of next-generation pharmaceuticals and fine chemicals.

References

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved January 11, 2026, from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved January 11, 2026, from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved January 11, 2026, from [Link]

-

SciSpace. (2014). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Retrieved January 11, 2026, from [Link]

- Pawar, S. S., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2015, 687027.

-

Oriental Journal of Chemistry. (2014). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Retrieved January 11, 2026, from [Link]

-

American Chemical Society Publications. (2022). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sodium Borohydride [commonorganicchemistry.com]

- 3. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 4. scispace.com [scispace.com]

- 5. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Synthesis of (5-methyl-1,3-thiazol-2-yl)methanol: A Key Intermediate in Modern Drug Discovery

Abstract

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and serve as a rigid linker has made it a cornerstone of drug design.[3] Specifically, functionalized thiazoles such as (5-methyl-1,3-thiazol-2-yl)methanol (CAS No. 202932-04-5) are highly valued as versatile building blocks for constructing complex molecular architectures. This guide provides a comprehensive overview of the synthetic strategies for preparing this key intermediate, grounded in established chemical principles and tailored for researchers in pharmaceutical and chemical development. We will dissect the mechanistic underpinnings of the primary synthetic routes, offer detailed experimental protocols, and discuss the critical parameters that ensure a successful and scalable synthesis.

Introduction: The Strategic Importance of the Thiazole Moiety

Heterocyclic compounds are fundamental to the development of new medicines, with nitrogen and sulfur-containing rings being particularly prominent.[4] The thiazole nucleus is a five-membered aromatic ring containing one sulfur and one nitrogen atom.[5] This structure is not only thermally stable but also possesses a unique electronic distribution, making it an excellent pharmacophore.[6] Thiazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor properties.[2][7]

The target molecule, (5-methyl-1,3-thiazol-2-yl)methanol, provides three key points for molecular diversification: the hydroxyl group for esterification or etherification, the nitrogen atom for potential quaternization, and the aromatic ring itself for further substitution, although the C4 position is the most likely site for electrophilic attack. The presence of the methyl group at the C5 position can also influence the molecule's interaction with biological targets through steric and electronic effects. Consequently, robust and efficient synthesis of this compound is of paramount importance.

Primary Synthetic Pathway: Ring Formation and Functional Group Reduction

The most logical and widely applicable approach to synthesizing (5-methyl-1,3-thiazol-2-yl)methanol involves a two-stage process: first, the construction of the 5-methylthiazole ring bearing a suitable functional group at the 2-position, followed by the chemical reduction of that group to the desired primary alcohol.

Stage 1: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains the most prominent and versatile method for constructing the thiazole ring.[8] This reaction involves the condensation of an α-haloketone with a thioamide.[1][5] The reaction proceeds via a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]

To obtain the desired 5-methyl substitution pattern, the logical choice for the α-haloketone is a 1-halopropan-2-one, such as chloroacetone or bromoacetone. To install a functional group at the 2-position that is readily convertible to a hydroxymethyl group, a thioamide bearing an ester, such as ethyl thiooxamate, is an ideal starting material.

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Caption: General workflow for the Hantzsch synthesis to form the core thiazole ester intermediate.

Stage 2: Reduction of the Carboxylate Ester

With the ethyl 5-methyl-1,3-thiazole-2-carboxylate intermediate in hand, the final step is the reduction of the ester to a primary alcohol. This is a standard transformation in organic synthesis. Strong hydride-based reducing agents are typically required for this conversion.

Causality Behind Reagent Choice:

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and aldehydes. Its high reactivity necessitates anhydrous conditions and careful handling. It is often the reagent of choice for complete reduction when other sensitive functional groups are absent.

-

Sodium Borohydride (NaBH₄): This is a milder reducing agent. While it readily reduces aldehydes and ketones, it is generally unreactive towards esters. Therefore, NaBH₄ is not suitable for this direct conversion from the ester but would be the ideal reagent if the intermediate were the corresponding aldehyde (5-methyl-1,3-thiazole-2-carboxaldehyde).

Given the stability of the thiazole ring under these conditions, LiAlH₄ provides a reliable and high-yielding route to the target alcohol.

Diagram 2: Reduction of Ester to Alcohol

Caption: The final reduction step to yield the target alcohol.

Detailed Experimental Protocols

The following protocols are synthesized from established principles of organic chemistry and analogous procedures. Researchers should perform their own optimization and safety assessments.

Protocol 3.1: Synthesis of Ethyl 5-methyl-1,3-thiazole-2-carboxylate

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl thiooxamate (1.33 g, 10 mmol) and absolute ethanol (50 mL).

-

Reaction Initiation: Stir the mixture until the thioamide is fully dissolved. Add chloroacetone (0.93 g, 10 mmol, 0.8 mL) dropwise to the solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

-

Workup: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

-

Extraction: Dilute the residue with 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.

Protocol 3.2: Synthesis of (5-methyl-1,3-thiazol-2-yl)methanol

-

Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (0.42 g, 11 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Addition of Ester: Dissolve ethyl 5-methyl-1,3-thiazole-2-carboxylate (1.85 g, 10 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

-

Quenching (Fieser Workup): Cool the reaction back to 0 °C. Carefully and sequentially add the following dropwise: 0.4 mL of water, 0.4 mL of 15% aqueous NaOH, and finally 1.2 mL of water. This procedure is critical for safely quenching the excess LiAlH₄ and generating a granular precipitate that is easy to filter.

-

Isolation: Stir the resulting mixture vigorously for 30 minutes. Filter the granular solids through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude alcohol can be purified by flash chromatography if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Synthetic Strategy: C2-Lithiation and Formylation

An alternative and more direct route involves the use of organometallic chemistry. The C2 proton of thiazoles is significantly more acidic (pKa ≈ 2.5 for the conjugate acid) than the other ring protons, allowing for selective deprotonation by a strong base.

-

Lithiation: 5-methylthiazole can be deprotonated at the C2 position using a strong organolithium base such as n-butyllithium (n-BuLi) in an anhydrous ethereal solvent like THF at low temperatures (e.g., -78 °C).

-

Electrophilic Quench: The resulting 2-lithio-5-methylthiazole is a potent nucleophile. Quenching this intermediate with a suitable electrophile, such as anhydrous formaldehyde (or its trimer, 1,3,5-trioxane), will directly install the hydroxymethyl group at the C2 position.

While potentially shorter, this route requires stringent anhydrous and anaerobic conditions and the handling of pyrophoric reagents (n-BuLi), making it more technically demanding than the Hantzsch/reduction sequence.

Diagram 3: C2-Lithiation and Formylation Pathway

Sources

- 1. 2-Amino-5-methylthiazole synthesis - chemicalbook [chemicalbook.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 4. bepls.com [bepls.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cas 13838-78-3,5-Methyl-1,3-thiazole-2-carboxaldehyde | lookchem [lookchem.com]

A Senior Scientist's Guide to the Structural Characterization and Analytical Method Development for 5-Methyl-2-thiazolemethanol

This technical guide provides a comprehensive framework for the chemical analysis of 5-Methyl-2-thiazolemethanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to offer an integrated strategy for unambiguous structural elucidation and the development of robust, self-validating analytical methods for a compound with limited existing public data. We will explore the causality behind experimental choices, establish protocols for generating foundational data, and contextualize the molecule's significance within medicinal chemistry.

Introduction: The Thiazole Scaffold and the Analytical Imperative

The thiazole ring, a five-membered sulfur- and nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. It is a core component in numerous FDA-approved drugs, including the anticancer agent Tiazofurin and the HIV drug Ritonavir. Thiazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2].

This compound represents a key functionalized building block for the synthesis of more complex thiazole-containing drug candidates. The precise placement of the methyl and hydroxymethyl groups offers specific steric and electronic properties that can be exploited in drug design to modulate bioactivity and pharmacokinetic profiles[3].

However, unlike its more common isomers, specific analytical data for this compound is not extensively documented in scientific literature or chemical databases. This guide, therefore, presents a first-principles approach, outlining the necessary steps a senior scientist would take to fully characterize this molecule and develop reliable analytical methods for its quantification and purity assessment.

Chapter 1: Foundational Chemical Identity and Predicted Properties

Before any experimental work can begin, a clear definition of the target molecule's structure and theoretical properties is essential. This serves as the benchmark against which all subsequent analytical data will be compared.

Structural Definition

The unambiguous structure of this compound is defined by a thiazole ring with a methyl group at the C5 position and a hydroxymethyl (-CH₂OH) group at the C2 position. It is critical to distinguish this from isomers like 4-methyl-5-thiazoleethanol (CAS 137-00-8), where the substitution pattern and side-chain are different[4][5].

-

Molecular Formula: C₅H₇NOS

-

Molecular Weight: 129.18 g/mol

-

IUPAC Name: (5-Methyl-1,3-thiazol-2-yl)methanol

-

CAS Number: Not definitively assigned in major public databases as of this writing, underscoring the need for rigorous in-house characterization.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

In the absence of experimental data, computational models provide valuable estimates for key physicochemical properties. These predictions are instrumental in designing initial purification and analytical strategies.

| Property | Predicted Value | Rationale & Implication for Analysis |

| Boiling Point (°C) | ~220-240 | Suggests the compound is sufficiently volatile for Gas Chromatography (GC) analysis, but high enough to prevent loss during handling. |

| LogP (o/w partition) | ~0.5 - 1.0 | Indicates moderate polarity. Suitable for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). |

| pKa (acidic, alcohol) | ~14-15 | The alcohol proton is weakly acidic. The thiazole nitrogen is weakly basic (pKa ~2-3). Mobile phase pH in HPLC can influence peak shape. |

| Water Solubility | Moderate | Expected to be soluble in water and common organic solvents like methanol, acetonitrile, and DMSO, simplifying sample preparation. |

Chapter 2: A Multi-Technique Strategy for Structural Elucidation

For a novel or sparsely documented compound, relying on a single analytical technique is insufficient. A self-validating system requires the convergence of data from orthogonal techniques—NMR, MS, and IR—to build an undeniable structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. It provides direct evidence of the carbon-hydrogen framework and the relative positions of substituents, making it indispensable for confirming the 5-methyl, 2-methanol substitution pattern.

Predicted Spectral Features: Based on established principles and data from similar thiazole structures, the following NMR signals are predicted for this compound in a solvent like DMSO-d₆.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H | ~7.6 - 7.8 | Singlet (s) | H4 | The sole proton on the thiazole ring. Its chemical shift is influenced by the adjacent sulfur and C5-methyl group. |

| ¹H | ~4.8 - 5.0 | Singlet (s) | -CH₂ OH | Methylene protons adjacent to the electron-withdrawing thiazole ring. Will not show coupling. |

| ¹H | ~5.5 - 6.0 | Triplet (t) | -CH₂OH | The alcohol proton. Will likely appear as a triplet due to coupling with the adjacent CH₂ group. |

| ¹H | ~2.4 - 2.6 | Singlet (s) | -CH₃ | Methyl protons attached to the thiazole ring. |

| ¹³C | ~165 - 170 | Singlet | C2 | Carbon attached to both nitrogen and the methanol group. Highly deshielded. |

| ¹³C | ~140 - 145 | Singlet | C4 | Protonated carbon of the thiazole ring. |

| ¹³C | ~125 - 130 | Singlet | C5 | Carbon bearing the methyl group. |

| ¹³C | ~60 - 65 | Singlet | -CH₂ OH | Carbon of the methanol group. |

| ¹³C | ~12 - 15 | Singlet | -CH₃ | Methyl carbon. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of the -OH proton, allowing its coupling to be observed.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

2D NMR (for confirmation):

-

HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton signal with its directly attached carbon. This will definitively link the predicted ¹H and ¹³C signals (e.g., the signal at ~7.7 ppm with the one at ~142 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC experiment to observe correlations between protons and carbons over 2-3 bonds. This is crucial for confirming the substitution pattern (e.g., showing a correlation from the C5-methyl protons to both C5 and C4).

-

Mass Spectrometry (MS)

Causality: Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and, through fragmentation patterns, evidence of its substructures. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing an exceptionally high degree of confidence in the molecular formula.

Predicted Fragmentation (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 129 is expected, corresponding to the intact molecule.

-

Key Fragments:

-

m/z = 112: Loss of the hydroxyl radical (•OH), [M-17]⁺.

-

m/z = 98: Loss of the entire hydroxymethyl group (•CH₂OH), [M-31]⁺. This would be a strong indicator of the side chain.

-

m/z = 85: Cleavage leading to the thiazole ring with a methyl group.

-

Experimental Protocol: GC-MS Analysis

-

System: A gas chromatograph coupled to a mass spectrometer with an EI source.

-

GC Column: A standard, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane phase like a DB-5 or equivalent) is an excellent starting point.

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL with a split ratio (e.g., 50:1) to avoid overloading the detector. Set the injector temperature to 250 °C.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 280 °C.

-

Hold: Hold at 280 °C for 5 minutes.

-

Rationale: This program provides good separation for semi-volatile compounds. The initial hold ensures sharp peaks, while the ramp elutes the analyte in a reasonable timeframe.

-

-

MS Conditions: Set the MS source temperature to 230 °C and the quadrupole temperature to 150 °C. Scan a mass range from m/z 40 to 300.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of specific functional groups, which serve as "fingerprints" for the molecule.

Predicted Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3200 - 3500 | Broad, Strong | O-H stretch | Alcohol (-OH) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) | -CH₃ and -CH₂OH |

| ~1600 & ~1500 | Medium | C=N and C=C stretch | Thiazole ring |

| 1000 - 1100 | Strong | C-O stretch | Primary alcohol |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small drop of the neat liquid sample (or a few crystals of the solid) directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Chapter 3: Developing Robust Chromatographic Methods

Once the structure is confirmed, the next critical task is to develop a reliable method for separating the compound from impurities and quantifying it accurately.

Reversed-Phase HPLC-UV Method Development

Causality: RP-HPLC is the workhorse of the pharmaceutical industry for purity and assay testing. The moderate polarity of this compound makes it an ideal candidate for this technique. The goal is to develop a method that provides a sharp, symmetrical peak with good retention, well-separated from any potential impurities.

Caption: A logical workflow for developing an HPLC method.

Experimental Protocol: HPLC Method Development

-

Instrumentation: An HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: Deionized water with 0.1% formic acid. Rationale: The acid protonates the basic thiazole nitrogen, ensuring a single ionic species and preventing peak tailing.

-

Mobile Phase B: Acetonitrile.

-

-

Wavelength Determination: Prepare a dilute sample solution and acquire a UV spectrum using the PDA detector. The λmax for thiazoles is typically around 240-260 nm; select this wavelength for detection.

-

Initial Scouting Gradient:

-

Flow Rate: 1.0 mL/min.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Rationale: This broad gradient will ensure the compound elutes and gives a starting point for optimization.

-

-

Optimization: Based on the retention time from the scouting run, create a more focused gradient. For example, if the peak elutes at 10 minutes (at ~50% B), a new gradient could be 30% B to 70% B over 15 minutes to improve resolution around the main peak.

-

System Suitability: Once a suitable method is established, inject the standard solution five times. The relative standard deviation (RSD) for retention time and peak area should be less than 2.0%.

Chapter 4: Significance and Application in Drug Discovery

The 5-methylthiazole moiety is a valuable pharmacophore. Research has shown that incorporating a methyl group at the C5 position of the thiazole ring can significantly influence biological activity. For instance, studies on 5-methylthiazole-based thiazolidinone conjugates have identified them as a novel class of selective COX-1 inhibitors with potential anti-inflammatory applications[1]. The presence of the methyl group was found to be a key determinant for potent activity[1].

Furthermore, the 2-hydroxymethyl substituent provides a crucial chemical handle. This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into an ether, ester, or amine, allowing for the facile synthesis of a diverse library of derivative compounds for structure-activity relationship (SAR) studies[6][7]. Therefore, having robust and reliable analytical methods for this compound is a prerequisite for any drug discovery program that utilizes it as a foundational synthetic intermediate.

Conclusion

The comprehensive analysis of this compound requires a systematic and evidence-based approach, particularly given the absence of extensive public reference data. This guide outlines a logical, self-validating workflow that begins with defining the molecule's identity through a combination of NMR, MS, and IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. Following unambiguous identification, the development of a robust chromatographic method, such as the HPLC-UV protocol detailed herein, is essential for ensuring the purity and quality of this valuable building block. By following this expert-driven strategy, researchers can proceed with confidence in their use of this compound for the synthesis of next-generation therapeutic agents.

References

- Dua, R., Shrivastava, S., Sonwane, S. K., & Srivastava, S. K. (2011). Pharmacological significance of synthetic heterocycles scaffold: a review. Advanced Biological Research.

-

Aziz, D. M., Hassan, S. A., Amin, A. A. M., Abdullah, M. N., & Qurbani, K. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Thiazoleethanol, 4-methyl-. In NIST Chemistry WebBook. Retrieved from: [Link]

-

Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry. Available from: [Link]

-

Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2020). ResearchGate. Available from: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. Available from: [Link]

-

Graphical representation of the thiazoline/thiazole formation (GC-MS). (n.d.). ResearchGate. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Thiazoleethanol, 4-methyl- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from: [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). ISRN Organic Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Thiazolylmethanol. In PubChem Compound Database. Retrieved from: [Link]

-

The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. (2018). ResearchGate. Available from: [Link]

-

Determination of thiazole-4-carboxamide Adenine Dinucleotide (TAD) Levels in Mononuclear Cells of Leukemic Patients Treated With Tiazofurin. (1987). Cancer Research. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). Thiazole, 5-ethyl-2-methyl-. In NIST Chemistry WebBook. Retrieved from: [Link]

-

5-methyl thiazole, 3581-89-3. (n.d.). The Good Scents Company. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. In PubChem Compound Database. Retrieved from: [Link]

-

5-(1-hydroxyethyl)-4-methyl thiazole, 45657-12-3. (n.d.). The Good Scents Company. Retrieved from: [Link]

-

Thiazoles: iii. Infrared spectra of methylthiazoles. (2015). ResearchGate. Available from: [Link]

-

Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2016). ResearchGate. Available from: [Link]

-

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2020). Molecules. Available from: [Link]

-

Synthesis of thiazoles. (n.d.). Organic Chemistry Portal. Retrieved from: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). Thiazole, 5-methyl-. In NIST Chemistry WebBook. Retrieved from: [Link]

- Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. (2012). Google Patents.

- Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. (2009). Google Patents.

-

National Institute of Standards and Technology. (n.d.). Thiazole, 2-amino-5-methyl-. In NIST Chemistry WebBook. Retrieved from: [Link]

-

4-methyl-5-thiazoleethanol. (n.d.). Biological Magnetic Resonance Bank. Retrieved from: [Link]

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2023). ACS Omega. Available from: [Link]

-

HPLC Methods for analysis of 2-Amino-5-methylthiazole. (n.d.). HELIX Chromatography. Retrieved from: [Link]

-

Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). Molecules. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Thiazoleethanol, 4-methyl- Phase change data. In NIST Chemistry WebBook. Retrieved from: [Link]

-

U.S. Environmental Protection Agency. (n.d.). 5-Thiazoleethanol, 2,5-dihydro-4-methyl-. In Substance Registry Services. Retrieved from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Thiazoleethanol, 4-methyl- [webbook.nist.gov]

- 5. chemscene.com [chemscene.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-2-thiazolemethanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of a Novel Thiazole Derivative

In the realm of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. 5-Methyl-2-thiazolemethanol, a molecule of interest for its potential applications, presents a unique spectroscopic profile. This guide provides a comprehensive analysis of its key spectroscopic data, offering insights into the relationship between its molecular structure and spectral properties.

It is important to note that publicly available, experimentally derived spectroscopic data for this compound (CAS No. 202932-04-5) is limited.[1] Therefore, this guide will leverage high-fidelity predicted spectroscopic data, generated through advanced computational models, to provide a thorough and scientifically grounded analysis. This approach, which is increasingly prevalent in modern chemical research, allows for a deep understanding of the molecule's characteristics and provides a robust framework for the interpretation of future experimental findings.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 2-position. This arrangement of functional groups gives rise to a distinct set of signals in various spectroscopic analyses, which are crucial for its identification and characterization.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound provides valuable information about the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiazole-H (at C4) | 7.1 - 7.3 | Singlet | 1H |

| -CH₂-OH | 4.8 - 5.0 | Singlet | 2H |

| -OH | Broad Singlet | 1H | |

| Thiazole-CH₃ | 2.4 - 2.6 | Singlet | 3H |

Causality Behind Predicted Shifts:

-

Thiazole Proton (H4): The proton attached to the C4 of the thiazole ring is expected to appear in the aromatic region, downfield due to the deshielding effect of the heterocyclic ring currents. Its predicted chemical shift is in the range of 7.1-7.3 ppm. It is expected to be a singlet as there are no adjacent protons to couple with.

-

Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic and are expected to appear as a singlet in the range of 4.8-5.0 ppm. The adjacent hydroxyl proton typically does not cause splitting due to rapid proton exchange, especially in the presence of trace amounts of acid or water.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. It is predicted to appear as a broad singlet.

-

Methyl Protons (-CH₃): The three protons of the methyl group at the C5 position are predicted to resonate as a singlet in the upfield region, around 2.4-2.6 ppm.

Figure 2: Correlation of Protons in this compound with their Predicted ¹H NMR Chemical Shifts.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Thiazole) | 168 - 172 |

| C4 (Thiazole) | 120 - 125 |

| C5 (Thiazole) | 135 - 140 |

| -CH₂OH | 60 - 65 |

| -CH₃ | 15 - 20 |

Rationale for Predicted Chemical Shifts:

-

C2 of Thiazole: This carbon is attached to a nitrogen and a sulfur atom and is also bonded to the hydroxymethyl group. This environment results in a significant downfield shift, predicted to be in the 168-172 ppm range.

-

C4 and C5 of Thiazole: These carbons are part of the aromatic heterocyclic ring and their chemical shifts are influenced by the substituents. C5, being attached to the electron-donating methyl group, is expected to be slightly more shielded than a typical thiazole carbon, while C4 will be in a more standard aromatic carbon region for a thiazole.

-

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is an sp³ hybridized carbon attached to an oxygen atom, leading to a predicted chemical shift in the 60-65 ppm range.

-

Methyl Carbon (-CH₃): The methyl carbon is a typical sp³ hybridized carbon in an alkyl group, and its signal is expected to be in the upfield region of the spectrum, around 15-20 ppm.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (thiazole) | 1600 - 1650 | Medium |

| C=C Stretch (thiazole) | 1450 - 1550 | Medium |

| C-O Stretch (alcohol) | 1000 - 1260 | Strong |

| C-S Stretch (thiazole) | 600 - 800 | Weak to Medium |

Interpretation of Vibrational Modes:

-

O-H Stretch: The broad and strong absorption band between 3200 and 3600 cm⁻¹ is a characteristic signature of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic proton on the thiazole ring (above 3000 cm⁻¹) and the aliphatic protons of the methyl and hydroxymethyl groups (below 3000 cm⁻¹).

-

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1450-1650 cm⁻¹ region.

-

C-O Stretch: A strong absorption band in the 1000-1260 cm⁻¹ range is indicative of the C-O single bond in the primary alcohol.

-

C-S Stretch: The C-S stretching vibration of the thiazole ring typically appears in the fingerprint region and can be weaker and harder to assign definitively.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 129, corresponding to the molecular weight of C₅H₇NOS.

-

Key Fragmentation Patterns:

-

Loss of H₂O: A peak at m/z = 111, corresponding to the loss of a water molecule from the molecular ion.

-

Loss of CH₂OH: A peak at m/z = 98, resulting from the cleavage of the hydroxymethyl group.

-

Thiazole Ring Fragmentation: Fragmentation of the thiazole ring can lead to various smaller fragments, providing further structural clues.

-

Figure 3: Predicted Key Fragmentation Pathways for this compound in Mass Spectrometry.

Experimental Protocols: A Guide to Data Acquisition

For researchers aiming to acquire experimental data for this compound or similar compounds, the following are generalized, step-by-step methodologies for the key spectroscopic techniques.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Protocol for FT-IR Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid or liquid sample of this compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.

-

Ionization: Ionize the sample using a standard electron ionization (EI) source (typically at 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion: A Foundation for Future Research

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with generalized experimental protocols, serves as a valuable resource for researchers and scientists in the field of drug development and organic chemistry. While the absence of extensive experimental data presents a current limitation, the robust predictions and their detailed interpretations laid out in this guide offer a solid foundation for the identification, characterization, and further investigation of this promising thiazole derivative.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Technical Guide to the Biological Significance of the Methyl-Thiazole-Methanol Scaffold

Abstract: The thiazole ring is a privileged heterocyclic scaffold fundamental to numerous biologically active compounds, from essential vitamins to frontline pharmaceuticals. This technical guide provides an in-depth exploration of the biological significance of molecules containing a methyl-thiazole-methanol framework. While literature specifically detailing 5-Methyl-2-thiazolemethanol is limited, this guide will leverage the extensive research on its close structural isomer, 4-Methyl-5-thiazoleethanol (CAS 137-00-8), and other related derivatives to provide a comprehensive overview. We will dissect its role as a natural product and flavor component, explore its metabolic fate and toxicological profile, and evaluate the burgeoning pharmacological potential of the thiazole nucleus in drug discovery. This guide synthesizes data from chemical synthesis, analytical chemistry, and biological screening to offer researchers and drug development professionals a thorough understanding of this important chemical class.

Introduction: The Thiazole Moiety in a Biological Context

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is not merely a synthetic curiosity but a cornerstone of biological chemistry. Its most famous natural representative is Thiamine (Vitamin B1), where the thiazolium ring is the catalytic center for key metabolic reactions. Beyond this essential role, the thiazole scaffold is present in a multitude of approved drugs, including antibiotics (Penicillin), anti-inflammatory agents (Meloxicam), and anticancer drugs (Voreloxin), highlighting its versatile and potent nature.[1][2]

This guide focuses on the simple yet significant structure of methyl-thiazole-methanol. A critical point of clarification is the distinction between isomers. The vast majority of published research focuses on 4-Methyl-5-thiazoleethanol (also known as Sulfurol), a well-documented flavor compound and thiamine degradation product.[3][4] In contrast, specific data on This compound is sparse. Therefore, this document will discuss the broader methyl-thiazole-methanol class, using 4-Methyl-5-thiazoleethanol as the primary exemplar, while also drawing insights from other functionally related thiazole derivatives.

Table 1: Physicochemical Properties of 4-Methyl-5-thiazoleethanol

| Property | Value | Source |

|---|---|---|

| CAS Number | 137-00-8 | [5] |

| Molecular Formula | C₆H₉NOS | [5][6] |

| Molecular Weight | 143.21 g/mol | [6][7] |

| Appearance | Colorless to yellow-brown liquid | [7] |

| Boiling Point | 135°C @ 7 mmHg; 259.88°C (calc.) | [5][8] |

| Density | ~1.20 g/cm³ | [7] |

| Solubility | Soluble in water, ether, benzene, chloroform | [5] |

| log Kow | 1.11 (calculated) |[8] |

Chemical Synthesis and Natural Occurrence

General Synthesis Strategies

The construction of the thiazole ring is a classic exercise in heterocyclic chemistry, with the Hantzsch thiazole synthesis being the most prominent method. This typically involves the condensation of an α-haloketone with a thioamide. For 4-Methyl-5-thiazoleethanol, synthetic routes often start from readily available precursors like α-acetyl-γ-butyrolactone.[3] Several patented methods describe multi-step processes involving chlorination, reaction with thioformamide or thiourea, and subsequent purification by distillation to achieve high yields.[3][9][10]

The causality behind these multi-step syntheses lies in the controlled formation of the heterocyclic ring. Initial steps create a reactive intermediate (like 3-chloro-3-acetylpropanol) which then undergoes cyclization with a sulfur- and nitrogen-donating reagent (like thioformamide) to form the thiazole core.[3] The final product is typically isolated via vacuum distillation, a necessary step to purify the compound from non-volatile reactants and byproducts.[9]

Caption: General workflow of the Hantzsch thiazole synthesis.

Natural Occurrence and Biosynthesis

4-Methyl-5-thiazoleethanol is not just a synthetic compound; it is a known bacterial metabolite found in Escherichia coli and Burkholderia pseudomallei.[3] It is also found in plants, having been isolated from Panax notoginseng.[3] Its primary biosynthetic origin is as a degradation product of thiamine (Vitamin B1).[3] Thiamine contains a thiazole ring, and its breakdown through various enzymatic or thermal processes can yield 4-Methyl-5-thiazoleethanol. This link to a ubiquitous vitamin explains its presence across different biological kingdoms.

Biological Significance and Key Applications

Flavor and Food Science

Perhaps the most well-documented role of 4-Methyl-5-thiazoleethanol is as a flavor compound. It is described as having a nutty, beef-like aroma and is used as a flavoring agent in a variety of food products.[7][11] Its presence is considered crucial for enhancing the palatability and preferred aroma of certain foods, including pet food, where a positive correlation between its concentration and food intake has been observed.[11] This application leverages the compound's specific organoleptic properties, which are characteristic of many sulfur-containing heterocyclic molecules.

Metabolism and Toxicology

Understanding the metabolic fate of a compound is critical for assessing its biological impact. For thiazole-containing xenobiotics, metabolism often occurs via oxidation. Studies on MTEP, a compound with a 2-methyl-1,3-thiazole moiety, revealed several metabolic pathways in liver microsomes.[12] These include oxidation of the methyl group to a hydroxymethyl metabolite and oxidation of the pyridine ring. A more novel pathway involves the oxidation of the sulfur atom, followed by epoxidation of the C4-C5 bond, leading to the opening of the thiazole ring and the formation of an aldehyde metabolite.[12] It is plausible that this compound would undergo similar oxidative metabolism, potentially at the methyl group, the methanol group, or the thiazole ring itself.

Caption: Postulated metabolic pathways for a thiazole-containing xenobiotic.[12]

From a toxicological perspective, 4-Methyl-5-thiazoleethanol is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[13][14] However, comprehensive studies on its long-term toxicity are limited. A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that it does not present a concern for genotoxicity and that systemic exposure is below the Threshold of Toxicological Concern (TTC) for reproductive and repeated dose toxicity at current usage levels in fragrances.[8]

Pharmacological and Therapeutic Potential

The thiazole scaffold is a cornerstone of medicinal chemistry, and derivatives of 5-methylthiazole are no exception. While this compound itself is not a drug, its structural motifs are found in compounds with significant biological activity.

-

Anti-inflammatory Activity: A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to exhibit moderate to good anti-inflammatory activity.[15] The most active compounds were identified as selective inhibitors of the cyclooxygenase-1 (COX-1) enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[15]

-

Antimicrobial and Anticancer Properties: Research into various thiazole derivatives has revealed potential antimicrobial and anticancer activities.[16][17] The mechanism of action is thought to involve interactions with specific molecular targets like enzymes or receptors, leading to the disruption of microbial metabolic pathways or the induction of apoptosis in cancer cells.[16] For example, novel N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and shown to induce apoptosis in human lung adenocarcinoma cells.[18]

-

Antioxidant Activity: Schiff bases derived from 2-amino-5-methylthiazole have been synthesized and evaluated for their antioxidant properties.[1] Compounds with electron-donating substituents showed significant radical scavenging potential in DPPH, hydroxyl, and nitric oxide assays, indicating the thiazole nucleus can be a scaffold for developing potent antioxidants.[1][19]

Biomarker and Industrial Applications

Beyond pharmacology, 4-Methyl-5-thiazoleethanol has emerged as a potential biomarker. Because it is a metabolite of Burkholderia pseudomallei, the causative agent of melioidosis, its detection could be used for diagnosing this serious and potentially fatal disease.[3]

In materials science, the compound has been used to create functionalized materials. 4-Methyl-5-thiazoleethanol was covalently attached to graphene oxide to create a composite material with high selectivity for adsorbing copper ions (Cu²⁺) from aqueous solutions.[3][11] This demonstrates a novel application for the compound in environmental remediation and resource recovery.[3]

Analytical Methodologies

The accurate quantification of thiazole derivatives is essential for quality control, metabolic studies, and environmental monitoring. Several analytical techniques are employed, with the choice depending on the required sensitivity, selectivity, and the complexity of the sample matrix.

Table 2: Comparison of Analytical Methods for Thiazole Derivatives

| Method | Linearity (R²) | Accuracy | Precision (%RSD) | LOD | LOQ |

|---|---|---|---|---|---|

| HPLC-UV | >0.995 | 95.0 - 105.0% | < 5.0% | 1 µg/mL | 3 µg/mL |

| GC-MS | >0.998 | 97.9 - 102.5% | < 3.0% | 1 ng/mL | 3 ng/mL |

| LC-MS/MS | >0.999 | 99.1 - 100.8% | < 1.5% | 0.1 ng/mL | 0.3 ng/mL |

(Data synthesized from representative methods for 2-Amino-5-methylthiazole)[20]

Caption: A generalized workflow for the analytical determination of thiazoles.

Experimental Protocol: HPLC-UV Quantification

This protocol describes a self-validating system for the quantification of a methyl-thiazole-methanol compound in a simple solution, suitable for routine quality control.

1. Instrumentation and Conditions:

-

System: HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.[20]

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[20]

-

Mobile Phase: Isocratic mixture of 70:30 (v/v) 0.1% formic acid in water and acetonitrile.[20]

-

Flow Rate: 1.0 mL/min.[20]

-

Column Temperature: 30 °C.[20]

-

Detection Wavelength: 254 nm (or determined λmax).[20]

-

Injection Volume: 10 µL.[20]

2. Preparation of Solutions:

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of the mobile phase.

-